

Replicating High-Efficiency DTBT Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DTBT**

Cat. No.: **B1669867**

[Get Quote](#)

A deep dive into the fabrication and performance of a 15.8% efficiency dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole (**fDTBT**)-based all-polymer solar cell, benchmarked against a state-of-the-art 20.48% efficiency PM6-based device. This guide provides researchers with the detailed experimental protocols and comparative data necessary to reproduce and advance high-performance organic photovoltaic technologies.

Introduction

The quest for efficient and stable organic solar cells (OSCs) has led to the development of novel donor and acceptor materials. Among these, polymers based on the dithienobenzothiadiazole (**DTBT**) backbone have shown significant promise. This guide focuses on a high-performance all-polymer solar cell (all-PSC) featuring a dithieno[3',2':3,4;2',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole (**fDTBT**)-based polymer donor, JD40, which achieves a power conversion efficiency (PCE) of 15.8%[1][3][4]. To provide a comprehensive benchmark, this guide directly compares the fabrication and performance of the JD40:PJ1 based device with a leading star-branched polymer donor (S2) based on the well-established PM6 donor structure, which, in a ternary blend, reaches a remarkable PCE of 20.48%[2][5].

This document serves as a practical resource for researchers, scientists, and professionals in the field of organic electronics and photovoltaics. It provides a detailed, step-by-step protocol for the fabrication and characterization of these high-efficiency devices, alongside clearly structured data for easy comparison. The inclusion of signaling pathway and workflow

diagrams in the DOT language aims to further clarify the intricate relationships and processes involved in achieving these state-of-the-art results.

Performance Benchmark: fDTBT-based vs. PM6-based Solar Cells

The performance of an organic solar cell is characterized by several key metrics: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the power conversion efficiency (PCE). The following table summarizes these parameters for the champion fDTBT-based all-PSC and the high-performance PM6-based OSC.

Device Architect ure	Donor	Acceptor(s)	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)
fDTBT-based All-PSC	JD40	PJ1	15.8	0.92	23.5	73.0
PM6-based OSC	S2 (star-branched PM6)	L8-BO	19.51	-	-	-
PM6-based Ternary OSC	S2 (star-branched PM6)	L8-BO, Me-BTP-Ph-Cl	20.48	-	-	-

Note: Detailed Voc, Jsc, and FF values for the PM6-based devices were not explicitly available in the primary search results and would require access to the full supplementary information of the cited paper.

Experimental Protocols

The successful replication of high-efficiency organic solar cells hinges on meticulous attention to detail in the fabrication process. The following sections provide a comprehensive, step-by-step guide for the preparation of both the fDTBT-based and PM6-based devices, as synthesized from the available research.

I. fDTBT-based All-Polymer Solar Cell (JD40:PJ1)

Device Structure: ITO / PEDOT:PSS / JD40:PJ1 / PFN-Br / Ag

1. Substrate Preparation:

- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried with a nitrogen gun and treated with UV-ozone for 30 minutes before use.

2. Hole Transport Layer (HTL) Deposition:

- A layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
- The substrates are then annealed at 150°C for 15 minutes in air.

3. Active Layer Deposition:

- The donor polymer JD40 and the acceptor polymer PJ1 are dissolved in chloroform (CF) at a total concentration of 16 mg/mL with a donor-to-acceptor weight ratio of 1:1.2.
- The solution is stirred at 40°C overnight.
- The active layer is then spin-coated onto the PEDOT:PSS layer at 2500 rpm for 60 seconds inside a nitrogen-filled glovebox.

4. Electron Transport Layer (ETL) Deposition:

- A solution of PFN-Br (a conjugated polymer electrolyte) in methanol (0.5 mg/mL) is spin-coated on top of the active layer at 3000 rpm for 30 seconds.

5. Cathode Deposition:

- A silver (Ag) electrode (approximately 100 nm thick) is deposited by thermal evaporation at a pressure of 1×10^{-4} Pa through a shadow mask, defining the device area of 0.04 cm².

II. High-Performance PM6-based Organic Solar Cell (S2:L8-BO)

Device Structure: ITO / PEDOT:PSS / S2:L8-BO / PFN-Br / Ag

1. Substrate and HTL Preparation:

- The substrate cleaning and PEDOT:PSS deposition are performed following the same procedure as for the **fDTBT**-based device.

2. Active Layer Deposition:

- The star-branched donor polymer S2 and the non-fullerene acceptor L8-BO are dissolved in chloroform. The specific concentration and donor-to-acceptor ratio, as well as any solvent additives, would be detailed in the supplementary information of the source paper[2][5].
- The solution is then spin-coated onto the PEDOT:PSS layer under an inert atmosphere. The spin-coating parameters (speed and time) are critical for achieving optimal film thickness and morphology.

3. ETL and Cathode Deposition:

- The deposition of the PFN-Br electron transport layer and the silver cathode follows the same procedures as outlined for the **fDTBT**-based solar cell.

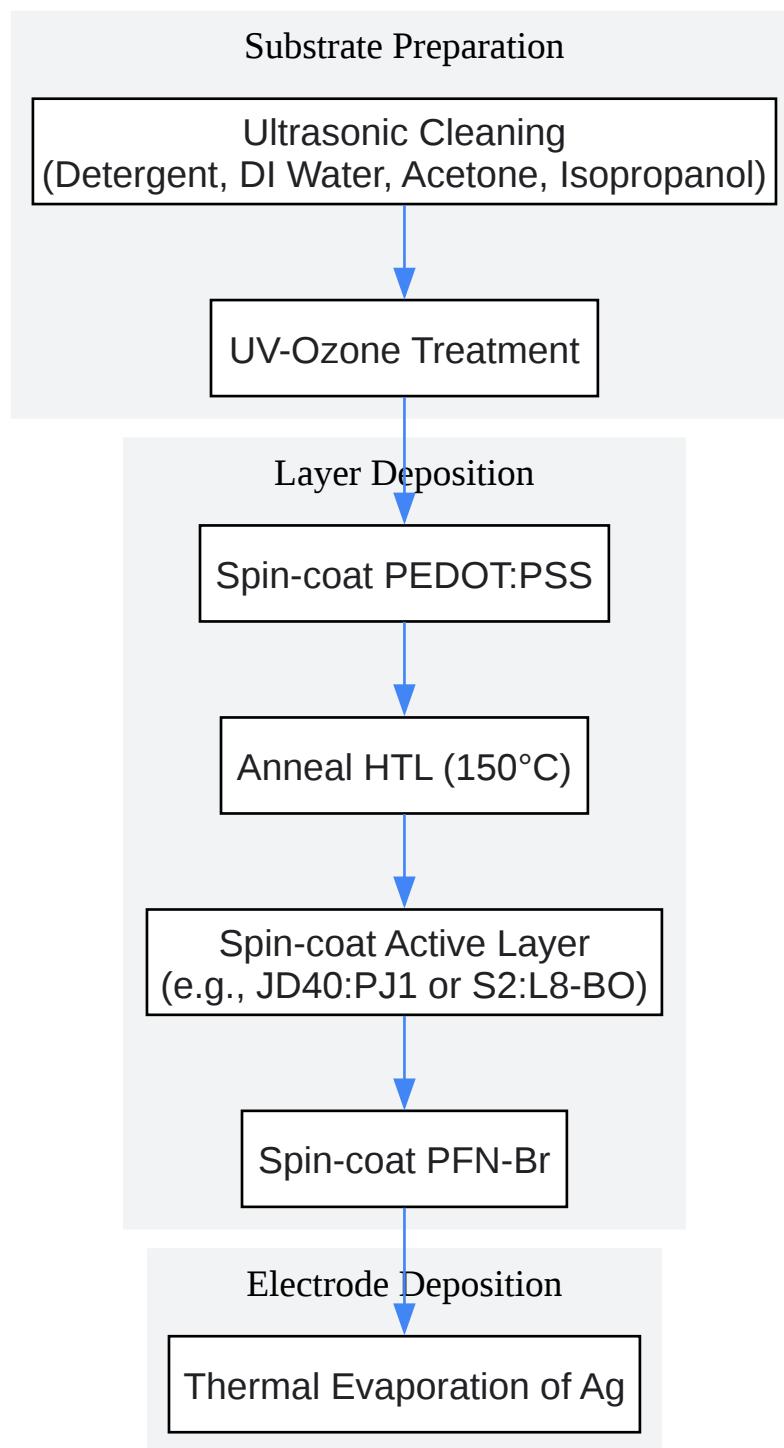
Characterization of Solar Cell Performance

To accurately assess the performance of the fabricated devices and compare them to the reported record efficiencies, a standardized characterization protocol is essential.

1. Current Density-Voltage (J-V) Measurements:

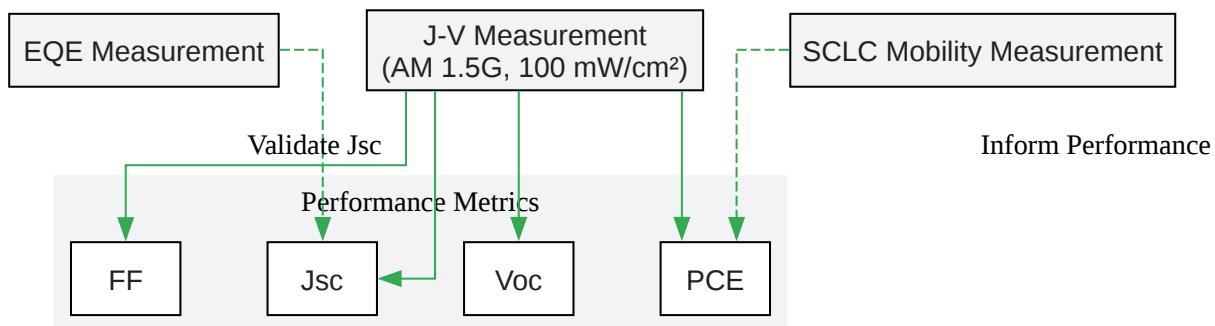
- The J-V characteristics are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at 100 mW/cm².
- The light intensity is calibrated using a standard silicon solar cell.
- Key parameters (V_{oc}, J_{sc}, FF, and PCE) are extracted from the J-V curves.

2. External Quantum Efficiency (EQE) Measurements:

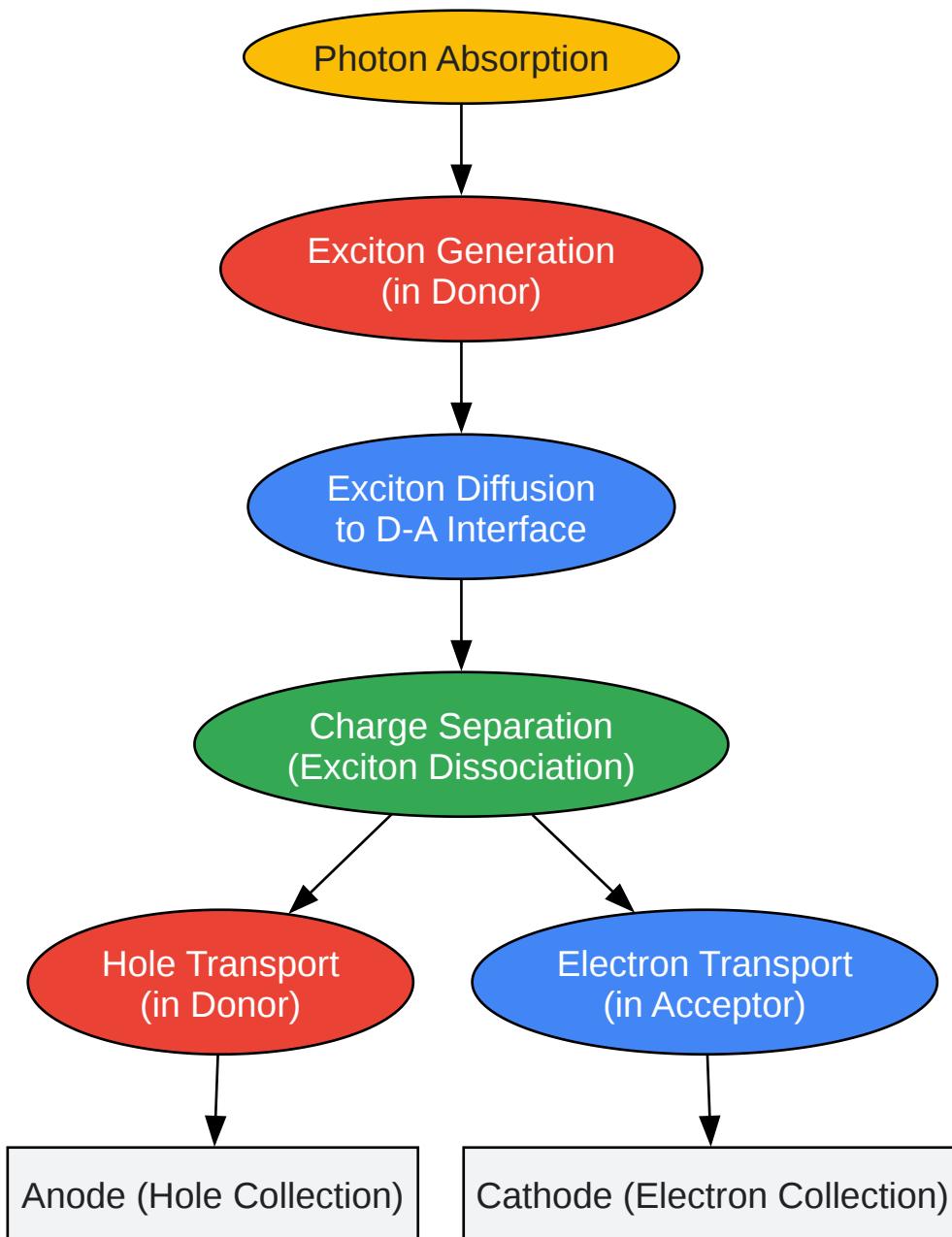

- The EQE spectra are measured using a setup that includes a light source, a monochromator, and a lock-in amplifier.
- The EQE is measured as a function of wavelength, and the integrated J_{sc} from the EQE spectrum is compared with the value obtained from the J-V measurement to ensure accuracy.

3. Charge Carrier Mobility Measurements:

- The hole and electron mobilities are determined using the space-charge-limited current (SCLC) method.
- This involves fabricating single-carrier devices (hole-only and electron-only) and fitting their J-V characteristics to the SCLC model.


Visualizing the Pathways and Workflows

To better understand the processes involved in fabricating and characterizing these high-efficiency solar cells, the following diagrams are provided in the DOT language for use with Graphviz.



[Click to download full resolution via product page](#)

Caption: Workflow for the fabrication of high-efficiency organic solar cells.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of organic solar cell performance.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. All-polymer solar cells with efficiency approaching 16% enabled using a dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole (fDTBT)-based polymer donor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Star-branched polymer donors enabling high-performance organic solar cells with superior flexibility and intrinsic stretchability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. All-polymer solar cells with efficiency approaching 16% enabled using a dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole (fDTBT)-based polymer donor - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Replicating High-Efficiency DTBT Solar Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669867#replicating-high-efficiency-dtbt-solar-cell-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com